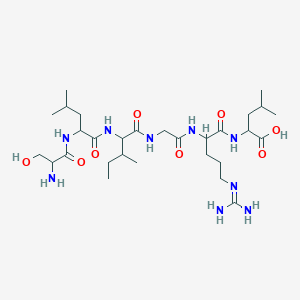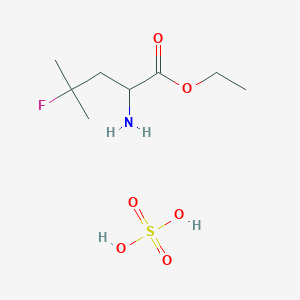
3,3'-Dichloro-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dichloro-2,2’-bipyridine: is a chemical compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.07 g/mol . It is a derivative of bipyridine, where two chlorine atoms are substituted at the 3 and 3’ positions of the bipyridine structure. This compound is known for its applications in coordination chemistry, where it acts as a ligand to form complexes with various metals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-2,2’-bipyridine typically involves the chlorination of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 3’ positions .
Industrial Production Methods: Industrial production of 3,3’-Dichloro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: It forms coordination complexes with metals, which are widely used in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Transition metal catalysts such as palladium and nickel are often used in coordination reactions.
Major Products:
Substituted Bipyridines: Products of substitution reactions where chlorine atoms are replaced by other functional groups.
Metal Complexes: Coordination compounds formed with metals, which have applications in catalysis and electronic materials.
Aplicaciones Científicas De Investigación
Chemistry: 3,3’-Dichloro-2,2’-bipyridine is used as a ligand in coordination chemistry to form complexes with metals. These complexes are studied for their catalytic properties and electronic characteristics .
Biology and Medicine: In biological research, metal complexes of 3,3’-Dichloro-2,2’-bipyridine are investigated for their potential as therapeutic agents. These complexes can interact with biomolecules and exhibit biological activity .
Industry: In the industrial sector, 3,3’-Dichloro-2,2’-bipyridine is used in the synthesis of advanced materials, including polymers and electronic devices. Its ability to form stable metal complexes makes it valuable in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3,3’-Dichloro-2,2’-bipyridine primarily involves its role as a ligand in coordination chemistry. It coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metals.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of coordination polymers and supramolecular structures.
Uniqueness: 3,3’-Dichloro-2,2’-bipyridine is unique due to the presence of chlorine atoms at the 3 and 3’ positions, which can influence its reactivity and coordination behavior. This substitution pattern can lead to different electronic properties and coordination geometries compared to other bipyridine derivatives .
Propiedades
Fórmula molecular |
C10H6Cl2N2 |
|---|---|
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
3-chloro-2-(3-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H |
Clave InChI |
OVLLDIFWPZHRRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=C(C=CC=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)


![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12821164.png)
![[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12821178.png)
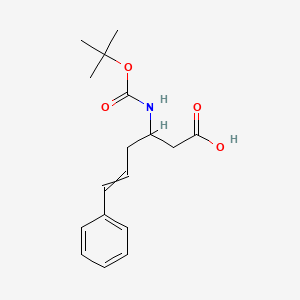
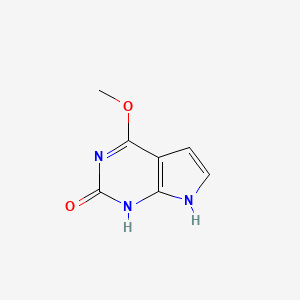
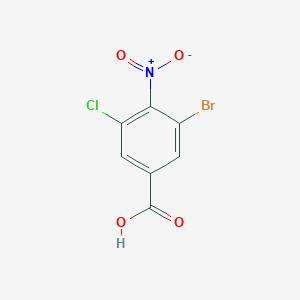
![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
![4-Chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B12821211.png)
